molecular formula C11H14N4O2 B11454027 5-{[(4-methoxyphenyl)amino]methyl}-2-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one

5-{[(4-methoxyphenyl)amino]methyl}-2-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B11454027
M. Wt: 234.25 g/mol
InChI Key: ZQFBMPYBIRMBTM-UHFFFAOYSA-N
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Description

5-{[(4-METHOXYPHENYL)AMINO]METHYL}-2-METHYL-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE is a chemical compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-METHOXYPHENYL)AMINO]METHYL}-2-METHYL-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE typically involves the reaction of 4-methoxyphenylamine with formaldehyde and 2-methyl-2,3-dihydro-1H-1,2,4-triazol-3-one under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sodium borohydride (NaBH4) to facilitate the reduction process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-{[(4-METHOXYPHENYL)AMINO]METHYL}-2-METHYL-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-{[(4-METHOXYPHENYL)AMINO]METHYL}-2-METHYL-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-METHOXYPHENYL)AMINO]METHYL-6-METHOXYPHENOL
  • 4-[(4-METHOXYPHENYL)AMINO]METHYL-N,N-DIMETHYLANILINE
  • 2-[(4-METHOXYANILINO)METHYL]PHENOL

Uniqueness

5-{[(4-METHOXYPHENYL)AMINO]METHYL}-2-METHYL-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE stands out due to its unique triazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

5-[(4-methoxyanilino)methyl]-2-methyl-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C11H14N4O2/c1-15-11(16)13-10(14-15)7-12-8-3-5-9(17-2)6-4-8/h3-6,12H,7H2,1-2H3,(H,13,14,16)

InChI Key

ZQFBMPYBIRMBTM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)NC(=N1)CNC2=CC=C(C=C2)OC

Origin of Product

United States

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